molecular formula C17H15N3O B441864 N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 897544-90-0

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B441864
CAS No.: 897544-90-0
M. Wt: 277.32g/mol
InChI Key: QDGFJDWKLAQLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic chemical compound designed for research and development purposes. This molecule features a 1-methyl-1H-pyrazole-5-carboxamide core linked to a 1,2-dihydroacenaphthylene group. The pyrazole-carboxamide structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets . Researchers are exploring its potential applications, particularly in the field of cannabinoid receptor studies, as pyrazole-carboxamide derivatives are frequently investigated for their activity on these receptors . The 1,2-dihydroacenaphthylen-5-yl substituent is a polycyclic aromatic group that can influence the compound's lipophilicity and overall stereoelectronic properties, which may be critical for its binding affinity and specificity. The presence of the carboxamide linker provides a key hydrogen-bonding site for molecular recognition. This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-20-15(9-10-18-20)17(21)19-14-8-7-12-6-5-11-3-2-4-13(14)16(11)12/h2-4,7-10H,5-6H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGFJDWKLAQLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 1-Methyl-1H-Pyrazole-5-Carboxylate Synthesis

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is prepared by condensing diethyl oxalate with methylhydrazine in ethanol at low temperatures (−5°C to 0°C). The reaction yields a yellow liquid (94% yield, 96% purity) after extraction and concentration.

Hydrolysis to 1-Methyl-1H-Pyrazole-5-Carboxylic Acid

The ester is hydrolyzed using aqueous NaOH (4 h at 80°C), followed by acidification to pH 4 with HCl. The resulting white solid is isolated in 60% yield (92% purity) and characterized by:

  • 1H NMR (DMSO-d6): δ 2.26 (s, 3H, CH3), 4.11 (s, 3H, CH3), 6.61 (s, 1H, pyrazole-H).

  • LC-MS: m/z 140 [M + 1]+.

Amide Coupling Strategies

The critical step involves forming the carboxamide bond. Three methods are highlighted:

Acid Chloride-Mediated Coupling

1-Methyl-1H-pyrazole-5-carboxylic acid is converted to its acid chloride using SOCl2 or oxalyl chloride. The chloride is then reacted with 5-aminoacenaphthene in dichloroethane or THF under reflux.

Example Protocol:

  • Reagents: SO2Cl2 (1.1 eq), dichloroethane, triethylamine (2 eq).

  • Conditions: Reflux for 2 h, followed by aqueous workup and chromatography.

  • Yield: ~42–60% (based on analogous reactions).

Coupling Reagent-Assisted Synthesis

Carbodiimide reagents (e.g., EDCl, DCC) facilitate direct amide formation. A typical procedure from involves:

  • Reagents: EDCl (1.2 eq), HOBt (1.2 eq), THF, triethylamine (2 eq).

  • Conditions: Stir at 0°C to RT overnight.

  • Purification: Silica gel chromatography (petroleum ether/ethyl acetate gradient).

  • Yield: 35–50%.

Microwave-Assisted Coupling

For accelerated synthesis, microwave irradiation (120°C, 1 h) with Pd(dppf)Cl2 and Na2CO3 in dioxane/water achieves comparable yields (51%).

Optimization and Reaction Metrics

Key parameters influencing yield and purity include:

ParameterAcid Chloride MethodCoupling ReagentMicrowave
Solvent DichloroethaneTHFDioxane/H2O
Base TriethylamineTriethylamineNa2CO3
Catalyst NoneNonePd(dppf)Cl2
Temperature Reflux0°C → RT120°C
Time 2 h12 h1 h
Yield 42–60%35–50%51%

Characterization and Validation

Successful synthesis is confirmed via:

  • 1H NMR: Pyrazole protons (δ 6.61–7.82), methyl groups (δ 2.13–4.11), and amide NH (δ 8.10–12.75).

  • LC-MS: m/z 294–478 [M + 1]+.

  • Elemental Analysis: C, H, N within 0.2% of theoretical values .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole Carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and its analogs (3b–3p) share a pyrazole-carboxamide backbone but differ in substituents. Key distinctions include:

  • Chlorine and cyano groups in 3a–3p enhance electrophilicity and hydrogen-bonding capacity compared to the methyl and dihydroacenaphthylene groups in the target compound.
  • Aryl substitutions (e.g., phenyl, 4-chlorophenyl) in 3a–3p increase lipophilicity but reduce conformational flexibility relative to the fused bicyclic dihydroacenaphthylene group .
Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight
Target Compound 1-Me, dihydroacenaphthylene Data Unavailable N/A Calculated
3a () 1-Ph, 4-CN, 3-Me, 5-Cl 133–135 68 403.1
3d () 1-(4-F-Ph), 4-CN, 3-Me, 5-Cl 181–183 71 421.0

Key Observations :

Hydrazide Derivatives ()

The compound 3-(1,2-Dihydroacenaphthylen-5-yl)-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide replaces the carboxamide with a hydrazide functional group. This substitution introduces:

  • Enhanced hydrogen-bonding capacity via the hydroxyphenyl moiety, improving solubility in polar solvents.
  • Increased susceptibility to hydrolysis due to the hydrazide linkage compared to the more stable carboxamide in the target compound .
Sulfonyl-Pyrrolidine Analogs ()

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide (CAS 924713-98-4) features a sulfonyl-pyrrolidine group instead of a methyl-pyrazole. Key differences include:

  • The pyrrolidine ring introduces conformational flexibility , contrasting with the rigid dihydroacenaphthylene system .

Spectroscopic and Analytical Data

  • NMR : The target compound’s ¹H-NMR would display signals for the methyl group (~2.6 ppm) and aromatic protons from the dihydroacenaphthylene group (~7.2–8.0 ppm), distinct from the chloro-aryl signals in 3a–3p (e.g., δ 7.43–8.12 in 3a) .
  • MS : Molecular ion peaks would differ significantly; for example, 3a has [M+H]⁺ at 403.1, while the target compound’s molecular weight would depend on its exact formula .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, identified by its CAS number 897544-90-0, is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its implications in medicinal chemistry.

  • Molecular Formula : C₁₇H₁₅N₃O
  • Molecular Weight : 277.32 g/mol
  • Structure : The compound features a pyrazole ring fused with a dihydroacenaphthylene moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with appropriate acylating agents under controlled conditions. The specific methodologies may vary, but the general approach includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
  • Acylation : Introducing the carboxamide functional group via acyl chloride or anhydride reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following findings summarize its activity:

Study Cell Line IC50 (µM) Comparison
AGS (gastric adenocarcinoma)6.5More effective than Oxaliplatin
COX-2 inhibition>2000 mg/kg (LD50)Comparable to selective COX inhibitors

The compound displayed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance its therapeutic efficacy.

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : Compounds similar to this compound have shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on AGS cells. The results indicated that compounds with a dihydroacenaphthylene moiety exhibited enhanced activity compared to their counterparts lacking this structural feature. The study concluded that structural modifications significantly influence biological outcomes.

Case Study 2: Structure-Activity Relationship (SAR)

Research conducted on a series of pyrazole-based compounds revealed that substitutions at specific positions on the pyrazole ring could dramatically alter their anticancer activity. For instance:

  • Substituting with electron-donating groups increased potency.
  • The presence of bulky groups at certain positions reduced activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.